1-phenyl-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine
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Description
1-phenyl-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including learning and memory .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The inhibition of these enzymes increases the concentration of acetylcholine, a neurotransmitter, in the brain, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine to terminate its action at the synapses. By inhibiting these enzymes, (4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone prolongs the action of acetylcholine, thereby enhancing cholinergic neurotransmission .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and are able to cross the blood-brain barrier, which is crucial for their action on central nervous system targets .
Result of Action
The enhancement of cholinergic neurotransmission by (4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can lead to improved cognitive function. This makes it a potential candidate for the treatment of neurodegenerative disorders characterized by cholinergic deficits, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It is known that phenylpiperazine derivatives have been studied for their inhibitory activities against enzymes such as acetylcholinesterase .
Cellular Effects
Phenylpiperazine derivatives have shown inhibitory activities against acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Molecular Mechanism
Phenylpiperazine derivatives have been found to inhibit acetylcholinesterase, suggesting a potential mechanism of action .
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-19(20(10-4-5-11-20)18-9-6-16-24-18)22-14-12-21(13-15-22)17-7-2-1-3-8-17/h1-3,6-9,16H,4-5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLKNIRQMYLMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.